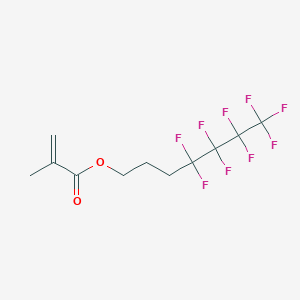
2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4F4O3. It is a derivative of benzoic acid, characterized by the presence of fluorine and hydroxyl groups, as well as a trifluoromethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as 2-hydroxy-4-(trifluoromethyl)benzoic acid, using a fluorinating agent like Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent added to a solution of the precursor in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced fluorinating agents and catalysts can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-fluoro-6-oxo-4-(trifluoromethyl)benzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 2-fluoro-6-hydroxy-4-(trifluoromethyl)benzyl alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions typically occur under controlled conditions, with specific temperatures and solvents to optimize the yield and selectivity .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as 2-fluoro-6-oxo-4-(trifluoromethyl)benzoic acid, 2-fluoro-6-hydroxy-4-(trifluoromethyl)benzyl alcohol, and substituted benzoic acids .
Applications De Recherche Scientifique
2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine and trifluoromethyl groups enhances its binding affinity and selectivity, allowing it to modulate the activity of these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 2-Hydroxy-4-(trifluoromethyl)benzoic acid
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
- 2,6-Bis(trifluoromethyl)benzoic acid
Uniqueness
2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The combination of fluorine, hydroxyl, and trifluoromethyl groups enhances its reactivity and binding affinity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H4F4O3 |
|---|---|
Poids moléculaire |
224.11 g/mol |
Nom IUPAC |
2-fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H4F4O3/c9-4-1-3(8(10,11)12)2-5(13)6(4)7(14)15/h1-2,13H,(H,14,15) |
Clé InChI |
XXBCOPDHZXQLCY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1O)C(=O)O)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanone](/img/structure/B15206243.png)


![8-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15206266.png)



![(3aS,5R,6S,7S,7aS)-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B15206281.png)


![2,7-Dibromobenzo[d]oxazole](/img/structure/B15206295.png)

